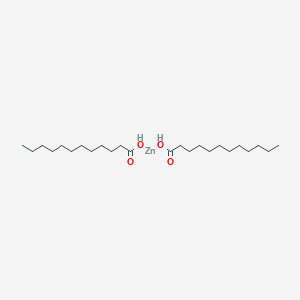

dodecanoic acid;zinc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dodecanoic acid, also known as lauric acid, is a saturated fatty acid with a 12-carbon atom chain. It is commonly found in various plant oils, particularly coconut oil and palm kernel oil. Zinc is a metallic element with the atomic number 30 and is essential for various biological functions. The compound “dodecanoic acid;zinc” refers to the combination of these two substances, which can form zinc salts of dodecanoic acid. These compounds have various applications in different fields due to their unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dodecanoic acid can be synthesized through the hydrolysis of triglycerides found in coconut oil and palm kernel oil. The hydrolysis process involves heating the oil with water in the presence of a catalyst, such as sodium hydroxide, to break down the triglycerides into glycerol and fatty acids, including dodecanoic acid.

Zinc salts of dodecanoic acid can be prepared by reacting dodecanoic acid with zinc oxide or zinc carbonate. The reaction typically involves heating the mixture to facilitate the formation of the zinc salt.

Industrial Production Methods

Industrial production of dodecanoic acid involves the extraction and purification of the fatty acid from natural sources like coconut oil and palm kernel oil. The extracted oil undergoes hydrolysis, followed by distillation to separate and purify dodecanoic acid.

Zinc salts of dodecanoic acid are produced by reacting purified dodecanoic acid with zinc oxide or zinc carbonate under controlled conditions to ensure the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Dodecanoic acid undergoes various chemical reactions, including:

Oxidation: Dodecanoic acid can be oxidized to form dodecanedioic acid.

Reduction: Reduction of dodecanoic acid can yield dodecanol.

Esterification: Dodecanoic acid reacts with alcohols to form esters.

Substitution: Halogenation of dodecanoic acid can produce halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Esterification: Acid catalysts like sulfuric acid are commonly used in esterification reactions.

Substitution: Halogenation reactions often use halogens like chlorine or bromine.

Major Products Formed

Oxidation: Dodecanedioic acid

Reduction: Dodecanol

Esterification: Dodecanoate esters

Substitution: Halogenated dodecanoic acid derivatives

Wissenschaftliche Forschungsanwendungen

Dodecanoic acid and its zinc salts have various scientific research applications:

Chemistry: Used as intermediates in organic synthesis and as surfactants in various chemical processes.

Biology: Studied for their antimicrobial properties, particularly against Gram-positive bacteria and fungi.

Medicine: Investigated for their potential use in drug delivery systems and as antimicrobial agents.

Industry: Used in the production of soaps, detergents, and cosmetics due to their surfactant properties.

Wirkmechanismus

The mechanism of action of dodecanoic acid involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. Zinc ions play a crucial role in stabilizing the structure of proteins and enzymes, enhancing their catalytic activity. The combination of dodecanoic acid and zinc can enhance antimicrobial efficacy by targeting multiple pathways in microbial cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Undecanoic acid

- Tridecanoic acid

- Dodecanol

- Dodecanal

Comparison

Dodecanoic acid is unique due to its 12-carbon chain length, which provides a balance between hydrophobicity and hydrophilicity, making it an effective surfactant. Its zinc salts offer enhanced antimicrobial properties compared to other fatty acids and their salts. The combination of dodecanoic acid and zinc provides a synergistic effect, making it more effective in various applications compared to similar compounds.

Eigenschaften

Molekularformel |

C24H48O4Zn |

|---|---|

Molekulargewicht |

466.0 g/mol |

IUPAC-Name |

dodecanoic acid;zinc |

InChI |

InChI=1S/2C12H24O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14); |

InChI-Schlüssel |

IGWVPFWRXMEXAU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCC(=O)O.CCCCCCCCCCCC(=O)O.[Zn] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)

![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B13829734.png)